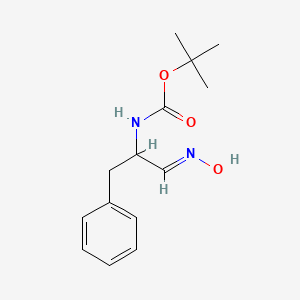
Tert-butyl 1-(hydroxyimino)-3-phenylpropan-2-ylcarbamate
Overview
Description
Tert-butyl 1-(hydroxyimino)-3-phenylpropan-2-ylcarbamate, also known as TBHP, is a synthetic compound that has been used in laboratory experiments since the mid-20th century. It is a versatile compound that has a variety of applications in scientific research, including its use as a reagent for organic synthesis, as a stabilizer for enzyme reactions, and as a catalyst for chemical reactions. TBHP is a relatively simple compound that has been studied extensively over the years, and its mechanism of action and biochemical and physiological effects have been well-documented.
Scientific Research Applications
Synthesis of Coumarin Derivatives
Tert-butyl 1-(hydroxyimino)-3-phenylpropan-2-ylcarbamate: is utilized in the synthesis of coumarin derivatives, which are of significant interest due to their biological importance. These derivatives exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer properties . The one-pot synthesis methods, such as von Pechmann condensation, are employed to create these compounds, which are further used in pharmaceuticals and as additives in various industries .
Development of Fluorescent Probes
The compound’s structure allows for the development of fluorescent probes used in biomedical research. These probes can help in the visualization of cellular processes and are essential tools in molecular biology for studying the dynamic states of biological molecules .
Chemical Biology Research
In chemical biology, Tert-butyl 1-(hydroxyimino)-3-phenylpropan-2-ylcarbamate serves as a building block for the synthesis of complex molecules. Its reactivity pattern, due to the tert-butyl group, is exploited to create molecules that can interact with biological systems in a controlled manner .
Organic Synthesis
This compound is also a valuable reagent in organic synthesis. It can act as an intermediate in the synthesis of various organic compounds, including natural products and potential drug candidates. Its unique chemical properties facilitate the formation of carbon-nitrogen bonds, which are crucial in constructing complex organic molecules .
Material Science
In material science, the compound finds application in the creation of new materials with specific properties. For instance, it can be used to synthesize polymers with particular mechanical strengths or thermal resistances, contributing to advancements in this field .
Catalysis
The tert-butyl group within the compound’s structure makes it a candidate for use in catalysis. It can be part of catalyst systems that facilitate various chemical reactions, including those that are environmentally friendly and sustainable .
Drug Discovery
Due to its versatile chemical framework, Tert-butyl 1-(hydroxyimino)-3-phenylpropan-2-ylcarbamate is used in drug discovery programs. It can be modified to create a vast array of molecules, some of which may have therapeutic potential against a range of diseases .
Agricultural Chemistry
Lastly, the compound is used in agricultural chemistry to develop new pesticides and herbicides. Its ability to be transformed into various bioactive molecules makes it a valuable tool for creating compounds that can protect crops from pests and diseases .
properties
IUPAC Name |
tert-butyl N-[(1E)-1-hydroxyimino-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-12(10-15-18)9-11-7-5-4-6-8-11/h4-8,10,12,18H,9H2,1-3H3,(H,16,17)/b15-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLINQFXDWRSOSY-XNTDXEJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672842 | |
| Record name | tert-Butyl [(1E)-1-(hydroxyimino)-3-phenylpropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1-(hydroxyimino)-3-phenylpropan-2-ylcarbamate | |
CAS RN |
1033194-57-8 | |
| Record name | tert-Butyl [(1E)-1-(hydroxyimino)-3-phenylpropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



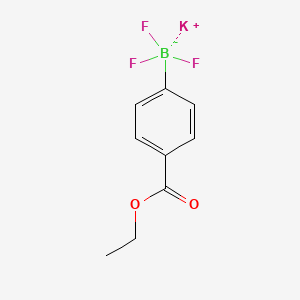

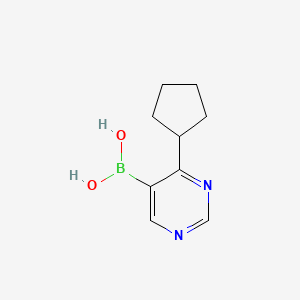
![Methyl 7-cyclopropyl-1-ethyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1451939.png)
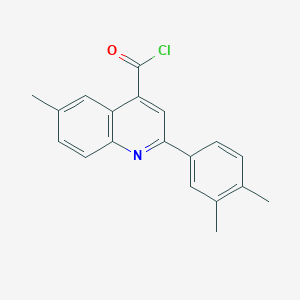
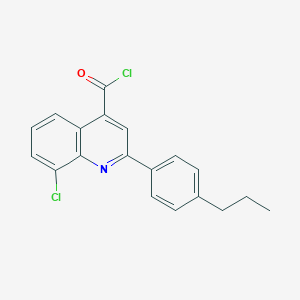
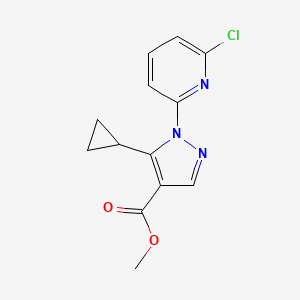


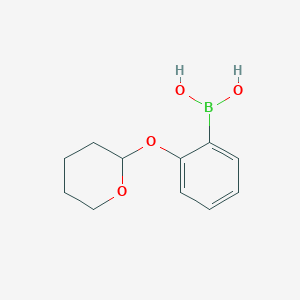

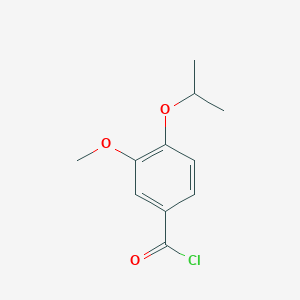
![2-[(3-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1451954.png)
![4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1451956.png)